molecular formula C19H18N2O4 B6339192 2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid ethyl ester CAS No. 1171924-59-6

2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid ethyl ester

Cat. No. B6339192
CAS RN: 1171924-59-6
M. Wt: 338.4 g/mol
InChI Key: KXGAMLMTGNWWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid ethyl ester (MOQEBE) is a novel compound that has been extensively studied in recent years due to its potential therapeutic applications. MOQEBE is a synthetic compound derived from the quinazoline family of compounds, which have been used in the past to treat various diseases. MOQEBE has been studied for its ability to act as an inhibitor of the enzyme glutathione S-transferase (GST), which is involved in the detoxification of xenobiotics and has been linked to the development of various diseases. Additionally, MOQEBE has been studied for its potential anti-inflammatory and anti-cancer properties.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : This chemical is used in the synthesis of various heterocyclic compounds. Kozlov, Tereshko, and Gusak (2006) demonstrated its use in preparing benzo[a]acridine and benzo[b][4,7]phenanthroline derivatives through the condensation of vanillin esters of substituted benzoic acids with 2-naphthylamine and 6-quinolylamines (Kozlov, Tereshko, & Gusak, 2006).

  • Antibacterial and Antifungal Activities : Mohamed et al. (2010) explored its derivatives for their potential antibacterial and antifungal activities. They synthesized a series of compounds starting from this chemical, demonstrating significant in vitro antimicrobial activity against various bacteria and fungi (Mohamed et al., 2010).

  • Pharmacological Evaluation : In a study conducted by Rao and Reddy (1993), derivatives of this compound were synthesized and evaluated for their H1-antihistaminic potencies. Their findings indicated higher potencies for certain derivatives, particularly those with an aryl group at position 3 and electron-releasing substituents (Rao & Reddy, 1993).

  • Synthesis of Spiro Compounds : The chemical has also been used in the synthesis of spiro compounds. Markosyan et al. (1996) reported its use in creating spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives, which are important in the development of pharmaceutically active compounds (Markosyan et al., 1996).

  • Tuberculostatic Activity : Murav'eva et al. (1967) explored its derivatives for potential tuberculostatic activity. They synthesized various compounds and evaluated their effectiveness against tuberculosis, although the results indicated insignificant tuberculostatic activity (Murav'eva et al., 1967).

properties

IUPAC Name

ethyl 2-methoxy-6-[(4-oxoquinazolin-3-yl)methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-25-19(23)17-13(7-6-10-16(17)24-2)11-21-12-20-15-9-5-4-8-14(15)18(21)22/h4-10,12H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGAMLMTGNWWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid ethyl ester

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